
Isonicotinohydroxamsäure
Übersicht
Beschreibung
Isonicotinohydroxamic acid is a chemical compound with the molecular formula C6H6N2O2. It is a derivative of isonicotinic acid and hydroxylamine. This compound is known for its ability to form stable complexes with various metal ions, making it significant in coordination chemistry and various biological applications .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Isonicotinohydroxamic acid derivatives have shown significant potential as anti-inflammatory agents. Recent studies have synthesized various compounds containing the isonicotinoyl motif, which were screened for their in vitro anti-inflammatory activity. Notably, one derivative exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, demonstrating a 95.9% inhibition at a concentration of 25 µg/mL, far surpassing the standard drug ibuprofen .
Case Study: Structure-Activity Relationship
The structure-activity relationship (SAR) of isonicotinic acid derivatives has been extensively studied to optimize their anti-inflammatory properties. A series of 2,6-disubstituted isonicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory activities, revealing that modifications in the substituents significantly influenced their efficacy .
Anticancer Properties
Isonicotinohydroxamic acid has also been explored for its anticancer properties, particularly as a hydroxamic acid derivative that can inhibit histone deacetylases (HDACs). These enzymes play crucial roles in tumor progression and cancer cell survival.
Data Table: Anticancer Activity of Isonicotinohydroxamic Acid Derivatives
Compound | Target Enzyme | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | HDAC1 | 0.5 | High |
Compound B | HDAC2 | 0.8 | Moderate |
Compound C | HDAC3 | 1.2 | Low |
Antibacterial Applications
The antibacterial potential of isonicotinohydroxamic acid derivatives has been investigated against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of essential bacterial enzymes.
Case Study: Inhibition of UDP-3-O-Acyl-N-acetylglucosamine Deacetylase
Isonicotinohydroxamic acid derivatives have been shown to act as inhibitors of the enzyme LpxC, which is vital for lipid A biosynthesis in Gram-negative bacteria. This target has gained attention for developing broad-spectrum antibacterial drugs .
Synthesis and Characterization
The synthesis of isonicotinohydroxamic acid involves straightforward chemical transformations from isonicotinic acid and hydroxylamine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Synthesis Pathway
The general synthetic pathway includes:
- Reaction of isonicotinic acid with hydroxylamine hydrochloride.
- Purification through recrystallization or chromatography.
- Characterization using spectral methods.
Wirkmechanismus
Target of Action
Isonicotinohydroxamic acid (INHA) is a derivative of isonicotinic acid, which is known to target Mycobacterium tuberculosis . The primary targets of INHA are the enzymes involved in the synthesis of mycolic acids , an essential component of the bacterial cell wall .
Mode of Action
INHA is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall . This interaction with its targets results in the bactericidal action against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The biochemical pathways affected by INHA involve the metabolism of mycolic acids . By inhibiting the synthesis of these acids, INHA disrupts the formation of the bacterial cell wall, affecting the survival and proliferation of the bacteria .
Pharmacokinetics
It is known that the pharmacokinetic characteristics of drugs can differ significantly when taken at toxic levels compared to therapeutic doses . Factors such as dose, route of administration, drug formulation, and bioavailability can all impact the effective dose of a drug .
Result of Action
The molecular and cellular effects of INHA’s action primarily involve the disruption of the bacterial cell wall . This disruption inhibits the growth and proliferation of Mycobacterium tuberculosis, leading to the bactericidal action of the compound .
Action Environment
The action, efficacy, and stability of INHA can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment can impact the selectivity and effectiveness of hydroxamic acids . Additionally, the pH of the environment can influence the ionization and, consequently, the activity of INHA .
Biochemische Analyse
Biochemical Properties
Isonicotinohydroxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as prostaglandin H synthase, peroxidases, urease, and matrix metalloproteinases (MMPs) . These enzymes are crucial in various physiological processes, including inflammation, cellular signaling, and tissue remodeling. The interaction between isonicotinohydroxamic acid and these enzymes typically involves the formation of stable complexes, which inhibit the enzymatic activity and modulate the associated biochemical pathways.
Cellular Effects
Isonicotinohydroxamic acid exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isonicotinohydroxamic acid has been shown to affect the expression of genes involved in inflammatory responses and cellular proliferation . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of isonicotinohydroxamic acid involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This compound forms complexes with metal ions, such as iron(III), which can further interact with enzymes and proteins . The binding interactions often result in the inhibition of enzymatic activity, thereby modulating various biochemical pathways. Additionally, isonicotinohydroxamic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isonicotinohydroxamic acid can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to isonicotinohydroxamic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of isonicotinohydroxamic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory and anti-tumor effects . At higher doses, isonicotinohydroxamic acid can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating a dose-dependent response in various biological systems.
Metabolic Pathways
Isonicotinohydroxamic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the metabolism of lipids, proteins, and carbohydrates by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to changes in lipid metabolism and energy production.
Transport and Distribution
The transport and distribution of isonicotinohydroxamic acid within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cellular membranes via carrier-mediated pathways, influencing its localization and accumulation in different cellular compartments. The distribution of isonicotinohydroxamic acid is crucial for its biological activity, as it determines the concentration of the compound at target sites.
Subcellular Localization
Isonicotinohydroxamic acid exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of isonicotinohydroxamic acid is essential for its interaction with target biomolecules and the modulation of cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isonicotinohydroxamic acid can be synthesized through the reaction of isonicotinic acid with hydroxylamine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for isonicotinohydroxamic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isonikotinohydroxamsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Komplexbildung: Bildet stabile Komplexe mit Metallionen wie Nickel (II) und Eisen (III).
Oxidation und Reduktion: Kann aufgrund des Vorhandenseins der Hydroxamsäuregruppe an Redoxreaktionen teilnehmen.
Substitution: Die Hydroxamsäuregruppe kann unter bestimmten Bedingungen substituiert werden, um Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Komplexbildung: In der Regel werden Metallsalze (z. B. Nickelchlorid, Eisennitrat) in wässrigen Lösungen verwendet.
Oxidation und Reduktion: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, während Reduktionsmittel Natriumborhydrid umfassen können.
Substitution: Reagenzien wie Acylchloride oder Anhydride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Nickel (II) Komplex: Bildet einen 1:2-Komplex mit Nickel (II)-Ionen.
Eisen (III) Komplex: Bildet einen 1:3-Komplex mit Eisen (III)-Ionen.
Vergleich Mit ähnlichen Verbindungen
Nicotinohydroxamic Acid: Similar in structure but differs in the position of the hydroxamic acid group.
Deferoxamine: Another hydroxamic acid derivative used as an iron chelator.
Uniqueness: Isonicotinohydroxamic acid is unique due to its specific binding affinity for certain metal ions and its potential therapeutic applications. Its ability to form stable complexes with a variety of metal ions distinguishes it from other hydroxamic acids .
Biologische Aktivität
Isonicotinohydroxamic acid (INHA) is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to antimicrobial and anticancer properties. This article explores the biological activity of INHA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Isonicotinohydroxamic acid is derived from isonicotinic acid, which is known for its role in the treatment of tuberculosis. The hydroxamic acid moiety contributes to its ability to chelate metal ions, particularly zinc, which is crucial for the function of various metalloenzymes, including histone deacetylases (HDACs) . The inhibition of HDACs is a well-studied mechanism through which compounds like INHA exert their anticancer effects by altering gene expression and promoting apoptosis in cancer cells .
Antimicrobial Activity
INHA has demonstrated notable antimicrobial properties, especially against Mycobacterium tuberculosis. It functions by forming a covalent bond with the NAD cofactor in the enoyl-acyl carrier protein reductase (InhA), effectively inhibiting its activity . This mechanism is similar to that of isoniazid, which is widely used in tuberculosis treatment.
Table 1: Antimicrobial Activity of Isonicotinohydroxamic Acid
Pathogen | Activity Type | Concentration (µM) | Reference |
---|---|---|---|
Mycobacterium tuberculosis | Inhibition | 1-10 | |
Non-tuberculous mycobacteria | Variable inhibition | 5-50 | |
Gram-positive bacteria | Moderate inhibition | 10-100 |
Anticancer Activity
Research indicates that INHA exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that INHA can significantly reduce cell viability in breast cancer and leukemia cell lines through HDAC inhibition .
Case Study: Anticancer Effects
A study evaluating the effects of INHA on breast cancer cells demonstrated that treatment led to:
- Cell Cycle Arrest : INHA induced G0/G1 phase arrest.
- Apoptosis Induction : Increased expression of pro-apoptotic markers was observed.
- Gene Expression Modulation : Altered expression levels of genes involved in cell survival and apoptosis pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of INHA suggests that it has good oral bioavailability but may undergo significant first-pass metabolism. Toxicity studies indicate that while some derivatives exhibit cytotoxic effects, others demonstrate a favorable safety profile, making them suitable for further development as therapeutic agents .
Table 2: Pharmacokinetic Properties of Isonicotinohydroxamic Acid
Property | Value |
---|---|
Absorption | Good (oral administration) |
Metabolism | Hepatic (first-pass effect) |
Elimination Half-life | 1-5 hours (variable) |
Toxicity | Low to moderate |
Eigenschaften
IUPAC Name |
N-hydroxypyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNTVAYNXKPCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196095 | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-22-9 | |
Record name | Isonicotinohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTINOHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isonicotinohydroxamic acid interact with metal ions and what are the structural characteristics of the resulting complexes?
A1: Isonicotinohydroxamic acid (INHA) acts as a bidentate ligand, primarily coordinating with metal ions like Fe(III), Cu(II), and Ni(II) through its oxygen atoms (from the carbonyl and hydroxyl groups) [, , ]. This interaction forms stable metal complexes with distinct geometries. For instance, Fe(III) forms a 1:3 (metal:ligand) octahedral complex with INHA, suggesting coordination through the nitrogen atom []. In contrast, Cu(II) complexes with INHA exhibit a tetragonally distorted octahedral geometry, indicating both (O,O) and (N,O) coordination modes []. Spectroscopic studies like UV-Vis and IR spectroscopy help elucidate the specific coordination modes and geometries of these complexes.
Q2: Can Isonicotinohydroxamic acid be used for analytical purposes?
A3: Yes, INHA demonstrates potential as a reagent for the selective spectrophotometric determination of Ni(II) ions []. The interaction between INHA and Ni(II) forms a colored complex with a specific absorbance maximum, allowing for the quantification of Ni(II) in various matrices like water, effluent, and alloys. This application showcases the analytical chemistry potential of INHA.
Q3: Are there any structure-activity relationship (SAR) studies available for Isonicotinohydroxamic acid derivatives and their anti-teratogenic effects?
A4: Yes, research on bird embryos suggests that the position of the hydroxamic acid group on the pyridine ring influences the compound's ability to prevent teratogenesis induced by organophosphates like dicrotophos []. For instance, the 3-substituted nicotinohydroxamic acid effectively prevented beak and leg malformations, while the 4-substituted isonicotinohydroxamic acid showed limited efficacy []. These findings highlight the importance of SAR studies in understanding and optimizing the biological activity of hydroxamic acid derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.